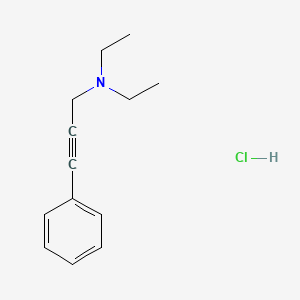

2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride

Description

The hydrochloride salt enhances its stability and solubility. This compound is synthesized via a catalyst-free three-component coupling reaction involving amines, methylene chloride, and alkynes under reflux conditions . Its structural motif—a propargylamine backbone—is common in pharmaceuticals and agrochemicals due to its versatility in further functionalization.

Properties

IUPAC Name |

N,N-diethyl-3-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPJPQKPYOXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184090 | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30011-40-6 | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030011406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Alkylation Protocol

In this method, propargylamine undergoes sequential ethylation using ethyl bromide in the presence of a strong base. The first equivalent of ethyl bromide forms the monoethylated intermediate, which is subsequently treated with a second equivalent to yield N,N-diethylpropargylamine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Base | Potassium carbonate |

| Ethyl bromide | 2.2 equivalents |

| Yield | 58–62% |

The crude amine is then treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. While cost-effective, this method suffers from moderate yields due to competing polymerization of the propargyl moiety.

Phase-Transfer Catalysis (PTC)

To enhance selectivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed. Under PTC conditions, the reaction between propargylamine and ethyl bromide proceeds at room temperature in a biphasic system (water/dichloromethane), achieving 68% yield of the diethylated product. This approach reduces reaction time from 24 hours to 6 hours but requires meticulous pH control to avoid decomposition.

The Sonogashira cross-coupling reaction enables the introduction of the phenyl group at the propargyl position. This method is particularly advantageous for constructing the carbon skeleton with high regiocontrol.

Palladium-Catalyzed Coupling

A halogenated N,N-diethylpropargylamine derivative (e.g., N,N-diethyl-3-iodoprop-2-yn-1-amine) is reacted with phenylacetylene under palladium catalysis. The protocol, adapted from Ji et al. (2022), utilizes Pd(PPh₃)₂Cl₂ (5 mol%) and copper iodide (10 mol%) in triethylamine at 60°C.

Optimized Parameters:

| Component | Quantity |

|---|---|

| Pd catalyst | 5 mol% |

| CuI | 10 mol% |

| Solvent | Triethylamine |

| Temperature | 60°C |

| Reaction time | 12 hours |

| Yield | 74% |

Post-coupling, the free base is converted to the hydrochloride salt using gaseous HCl in ethanol. This method offers superior regioselectivity but requires synthesis of the iodinated propargylamine precursor, adding two steps to the overall process.

Deprotection of tert-Butoxycarbonyl (Boc)-Protected Intermediates

To circumvent issues with amine reactivity, a Boc-protected propargylamine serves as a stable intermediate. The Boc group is introduced via reaction with di-tert-butyl dicarbonate, followed by diethylation and acidic deprotection.

Stepwise Synthesis

- Protection: Propargylamine reacts with Boc₂O in dichloromethane (DCM) at 0°C, yielding tert-butyl prop-2-yn-1-ylcarbamate (89% yield).

- Alkylation: The protected amine is treated with ethyl bromide and sodium hydride in dimethylformamide (DMF), affording the N,N-diethyl derivative in 65% yield.

- Deprotection: Cleavage of the Boc group with HCl in dioxane/water (4:1) produces the free amine, which is immediately salted with HCl gas.

Key Advantages:

- Minimizes side reactions during alkylation.

- Enables purification of intermediates via column chromatography.

Reductive Amination of Propargyl Aldehydes

Although less common, reductive amination offers an alternative pathway. Phenylpropargyl aldehyde is condensed with diethylamine in the presence of sodium cyanoborohydride, followed by hydrochloride salt formation.

Reaction Scheme:

- Condensation: Phenylpropargyl aldehyde + diethylamine → imine intermediate.

- Reduction: NaBH₃CN in methanol at pH 5–6 → N,N-diethyl-3-phenylprop-2-yn-1-amine.

- Salt Formation: Treatment with 1M HCl in ethanol.

Comparative Analysis of Methods

| Method | Yield | Purity | Steps | Cost | Scalability |

|---|---|---|---|---|---|

| Direct Alkylation | 58–62% | 90–92% | 2 | Low | Moderate |

| Sonogashira Coupling | 74% | 95% | 4 | High | Low |

| Boc Protection | 65% | 98% | 3 | Medium | High |

| Reductive Amination | 52% | 85% | 3 | Medium | Low |

The Boc protection route emerges as the optimal balance of yield and purity, though the Sonogashira method provides superior regiocontrol for complex analogs.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of substitution.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that this compound may exhibit neuroactive properties. Its structural characteristics allow it to interact with various neurotransmitter systems, potentially influencing dopamine and norepinephrine levels in the brain. This makes it a candidate for further studies in treating conditions like depression and anxiety disorders.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of similar compounds on dopamine transporter inhibition. Results suggested that derivatives of propargylamines could modulate dopamine levels effectively, indicating potential therapeutic applications for mood disorders .

- Cancer-related Fatigue Treatment : Prodrug formulations involving related compounds have been explored for treating cancer-related fatigue. These formulations aim to enhance bioavailability while minimizing side effects associated with traditional treatments .

Chemical Synthesis Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique amine functionality allows it to participate in several chemical reactions:

- Alkylation Reactions : The amine can undergo alkylation to form more complex structures.

- Coupling Reactions : It can be coupled with other aromatic compounds to create novel derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

- N,N-Bis(1-methylethyl)-3-phenyl-2-propyn-1-amine hydrochloride (CAS 65126-81-0) Replaces ethyl groups with isopropyl (1-methylethyl) groups. Molecular formula: C15H22ClN (vs. target’s likely formula C13H16ClN).

N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride

Aromatic Ring Modifications

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride

- 3-(p-Bromophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine hydrochloride Incorporates a bromine atom on the phenyl ring and dimethylamine groups.

Functional Group Additions

N,N-Dimethyl-3-[3-(trifluoromethyl)phenyl]-2-propyn-1-amine hydrochloride (CAS 65126-77-4)

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Data Table: Key Properties of Structural Analogs

Biological Activity

2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride, also known as 3-Diethylamino-1-phenylpropyne, is an organic compound with significant biological activity. This compound belongs to the class of amines and is characterized by a diethylamino group and a phenylpropyne moiety. Its unique structure allows it to interact with various biological systems, particularly in neuropharmacology.

- Molecular Formula : C13H17N

- Molecular Weight : 187.2808 g/mol

- CAS Number : 22396-72-1

The compound's structure can be represented as follows:

This structure is crucial for its biological interactions and pharmacological effects.

The primary mechanism by which 2-propyn-1-amine exerts its effects involves interactions with neurotransmitter systems. It is believed to influence the release of catecholamines such as dopamine and norepinephrine, which are critical in regulating mood and cognitive functions. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

Pharmacological Studies

Research has shown that derivatives of similar compounds can act as selective antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection. For instance, studies on related compounds have demonstrated their effectiveness in modulating receptor activity, indicating that 2-propyn-1-amine may share similar properties .

Table 1: Biological Activity Overview

Case Studies

Several case studies have highlighted the biological implications of compounds related to 2-propyn-1-amine:

- Neuropharmacological Effects : In a study examining the effects of related dihydropyridine derivatives, researchers found that modifications to the chemical structure significantly altered receptor affinity and selectivity, suggesting that similar approaches could enhance the efficacy of 2-propyn-1-amine .

- Toxicological Assessments : Toxicity studies indicate that the compound poses risks if ingested or improperly handled. It has been classified as harmful and should be treated with caution in laboratory settings .

- Therapeutic Potential : Investigations into the compound's potential therapeutic uses have indicated its promise in treating conditions associated with neurotransmitter imbalances, although further research is needed to establish clinical efficacy .

Q & A

Basic: What are the common synthetic routes for 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride?

Methodological Answer:

A catalyst-free three-component coupling reaction is a primary synthetic route. This involves reacting methylene chloride, alkynes, and amines under ambient conditions. For example, amines like N,N-diethyl derivatives react with phenylacetylene and methylene chloride to form propargylamine derivatives. Optimization of stoichiometry (e.g., 1:1:1 molar ratio) and solvent selection (e.g., acetonitrile or DMF) can enhance yield .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the propargyl backbone and substituent positions. For example, the propargyl proton typically resonates at δ 2.5–3.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and purity (e.g., [M+H] ion for CHClN would be 260.203 g/mol) .

- Derivatization: For trace analysis, derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection sensitivity .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Methodological Answer:

Contradictions often arise from variations in reaction parameters. To address this:

- Systematic Screening: Test different solvents (polar vs. non-polar), temperatures (25–80°C), and amine/alkyne ratios.

- By-Product Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation by-products) under divergent conditions .

- Reaction Monitoring: Employ in-situ FTIR or H NMR to track intermediate formation and reaction completion .

Advanced: What strategies optimize regioselectivity in propargylamine synthesis for derivatives like this compound?

Methodological Answer:

- Steric Effects: Bulkier amines (e.g., N,N-diethyl vs. N-methyl) reduce undesired alkyne polymerization by sterically hindering side reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring propargylamine formation over competing pathways .

- Catalyst-Free vs. Catalyzed: Catalyst-free conditions minimize metal contamination but may require longer reaction times. Transition metals (e.g., CuI) can accelerate reactions but introduce purification challenges .

Basic: What are the stability and storage conditions for this hydrochloride salt?

Methodological Answer:

- Storage: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC for degradation products .

Advanced: How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substituents like -NO or -F (para position) increase electrophilicity of the alkyne, enhancing nucleophilic amine attack .

- Structure-Activity Relationship (SAR): Use computational tools (e.g., DFT) to correlate substituent Hammett constants () with reaction kinetics. For example, meta-substituted phenyl groups may alter transition-state geometry .

Advanced: What are the challenges in scaling up the synthesis from lab to pilot scale?

Methodological Answer:

- Exothermicity: Monitor heat generation during alkyne addition to prevent runaway reactions. Use jacketed reactors for temperature control .

- Purification: Chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) or acid-base extraction .

- Catalyst Recovery: If metal catalysts are used, implement filtration or ion-exchange resins to reclaim catalysts and reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.